molecular formula C4H4FN3 B1273414 5-Fluoropyrimidin-4-amine CAS No. 811450-26-7

5-Fluoropyrimidin-4-amine

Cat. No.: B1273414
CAS No.: 811450-26-7
M. Wt: 113.09 g/mol
InChI Key: PKZMNMQCFNJXEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoropyrimidin-4-amine is a useful research compound. Its molecular formula is C4H4FN3 and its molecular weight is 113.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Key Intermediates in Drug Development

5-Fluoropyrimidin-4-amine has been utilized in the synthesis of important pharmaceutical intermediates. For instance, a study reported the synthesis of (S)‐1‐(5‐fluoropyrimidin‐2‐yl)‐ethanamine, a crucial intermediate for the JAK2 kinase inhibitor AZD1480, using immobilized amine transaminase from Vibrio fluvialis in a continuous flow biotransformation system (Semproli et al., 2020).

Chemotherapy Research

While avoiding specific drug usage and side effects, it's noteworthy that this compound derivatives like fluoropyrimidines are extensively researched in oncology. They form the basis of several chemotherapy regimens, especially in the treatment of solid tumors. The focus of recent research has been on understanding the pharmacogenetics associated with fluoropyrimidine-based therapies, especially the role of dihydropyrimidine dehydrogenase (DPD) in drug metabolism and toxicity (Del Re et al., 2017).

Development of Anti-Inflammatory and Anticancer Agents

A study discussed the synthesis of cyanopyrimidine derivatives containing this compound, showing promising results as anticancer and anti-inflammatory agents. These compounds displayed significant activity against various cancer cell lines and inflammation, highlighting their potential in drug development (Akhtar et al., 2020).

Exploration in Herbicide Development

This compound has also found applications in agriculture, particularly in the synthesis of novel herbicides. A study described a modified cascade cyclization process to synthesize 4-amino-5-fluoropicolinates, a class of compounds with potential as herbicides (Johnson et al., 2015).

Mechanism of Action

While the specific mechanism of action for 5-Fluoropyrimidin-4-amine is not mentioned in the search results, fluoropyrimidines in general exert their antitumor effects through several mechanisms including inhibition of RNA synthesis and function, inhibition of thymidylate synthase activity, and incorporation into DNA, leading to DNA strand breaks .

Safety and Hazards

The compound is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Biochemical Analysis

Biochemical Properties

5-Fluoropyrimidin-4-amine plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in pyrimidine metabolism, such as thymidylate synthase and dihydropyrimidine dehydrogenase. These interactions are crucial for its mechanism of action, as this compound can inhibit thymidylate synthase, leading to disruption of DNA synthesis and repair. Additionally, it can be incorporated into RNA, affecting RNA processing and function .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by interfering with DNA and RNA synthesis, leading to cell cycle arrest and apoptosis. In cancer cells, this compound has been shown to inhibit cell proliferation and induce cell death. It also affects cell signaling pathways, gene expression, and cellular metabolism by disrupting the normal function of nucleic acids .

Molecular Mechanism

The molecular mechanism of this compound involves its incorporation into nucleic acids and inhibition of key enzymes. At the molecular level, this compound is phosphorylated to form active metabolites that can be incorporated into DNA and RNA. This incorporation leads to faulty nucleic acid synthesis and function. Additionally, this compound inhibits thymidylate synthase, an enzyme critical for DNA synthesis, resulting in decreased thymidine levels and impaired DNA replication .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can be stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit tumor growth without causing significant toxicity. At higher doses, this compound can induce toxic effects, including myelosuppression, gastrointestinal toxicity, and hepatotoxicity. These dose-dependent effects highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, including pyrimidine metabolism. It is metabolized by enzymes such as dihydropyrimidine dehydrogenase, which converts it into inactive metabolites. The compound can also affect metabolic flux and metabolite levels by disrupting the normal function of nucleic acids. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound shares transport systems with other pyrimidines, such as uracil and adenine. In human erythrocytes, this compound is transported via facilitated diffusion and nucleobase transport systems. Its distribution within tissues can affect its localization and accumulation, influencing its therapeutic efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, its incorporation into DNA and RNA can localize it to the nucleus and cytoplasm, respectively. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

5-fluoropyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4FN3/c5-3-1-7-2-8-4(3)6/h1-2H,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZMNMQCFNJXEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30392849
Record name 5-fluoropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

811450-26-7
Record name 5-fluoropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoropyrimidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Fluoropyrimidin-4-amine
Reactant of Route 2
5-Fluoropyrimidin-4-amine
Reactant of Route 3
5-Fluoropyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
5-Fluoropyrimidin-4-amine
Reactant of Route 5
5-Fluoropyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
5-Fluoropyrimidin-4-amine
Customer
Q & A

Q1: How does RS-1748, a derivative of 5-Fluoropyrimidin-4-amine, interact with its target CCR4 and what are the downstream effects of this interaction?

A1: RS-1748 acts as a CCR4 antagonist by binding to the receptor and blocking the binding of its natural ligands, such as CCL17. [] This competitive inhibition prevents the activation of CCR4 signaling pathways in cells expressing this receptor, primarily T helper 2 (Th2) cells. By inhibiting CCR4 signaling, RS-1748 disrupts the migration and recruitment of Th2 cells to sites of inflammation, effectively reducing the inflammatory response. [] This mechanism is particularly relevant in the context of allergic asthma, where Th2 cells play a significant role in airway inflammation.

Q2: What is the structural characterization of RS-1748, including its molecular formula and weight?

A2: RS-1748, chemically named 2-{4-[2-(diethylamino)ethoxy]phenyl}-N-(2,4-difluorobenzyl)-5-fluoropyrimidin-4-amine, has the molecular formula C23H26F3N5O and a molecular weight of 445.48 g/mol. [] While the provided research does not include specific spectroscopic data for RS-1748, such data (e.g., NMR, IR, Mass spectrometry) are essential for confirming the structure and purity of synthesized compounds.

Q3: Can you elaborate on the in vivo efficacy of RS-1748 as demonstrated in the research?

A3: The research demonstrates the in vivo efficacy of RS-1748 using a guinea pig model of ovalbumin-induced airway inflammation, a well-established model for studying allergic asthma. [] Oral administration of RS-1748 at a dose of 10 mg/kg significantly attenuated airway inflammation in these animals. [] This finding suggests that RS-1748 holds promise as a potential therapeutic agent for treating asthma by effectively targeting and reducing airway inflammation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.